

# Physical and chemical properties of 4'-Hydroxyheptanophenone

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## Compound of Interest

Compound Name: 4'-Hydroxyheptanophenone

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## An In-depth Technical Guide to 4'-Hydroxyheptanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Hydroxyheptanophenone**, a compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its analysis, and explores its potential biological significance.

## Core Physical and Chemical Properties

**4'-Hydroxyheptanophenone**, with the CAS number 14392-72-4, is an aromatic ketone.<sup>[1][2]</sup> Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and a heptanoyl group. The presence of both a polar hydroxyl group and a nonpolar alkyl chain imparts specific solubility characteristics to the molecule.

## Tabulated Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	1-(4-hydroxyphenyl)heptan-1-one	[1]
CAS Number	14392-72-4	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>2</sub>	[1][3]
Molecular Weight	206.28 g/mol	[3][4]
Appearance	White crystalline solid	-
Melting Point	92-95 °C	-
Boiling Point	220 °C at 15 mmHg	-
Solubility	Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water and nonpolar solvents (e.g., hexane). This is based on the known solubility of the related compound 4'-hydroxyacetophenone.	-

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4'-Hydroxyheptanophenone**. Below are the available spectral data.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Peak Assignment	Chemical Shift (ppm)
C=O	~200
C-OH	~160
Aromatic CH	~130, ~115
CH <sub>2</sub> (alpha to C=O)	~38
Alkyl CH <sub>2</sub>	~31, ~29, ~24, ~22
Terminal CH <sub>3</sub>	~14
(Data is derived from spectral information for 4-Hydroxyheptanophenone)[4]	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure.

Ion	m/z
[M] <sup>+</sup>	206
[M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	135
[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>	121
(Data is derived from spectral information for 4-Hydroxyheptanophenone)[4]	

Note: Specific <sup>1</sup>H NMR and IR spectra for **4'-Hydroxyheptanophenone** are not readily available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:

- <sup>1</sup>H NMR: Signals corresponding to aromatic protons (doublets around 6.9 and 7.9 ppm), a triplet for the terminal methyl group of the heptanoyl chain (around 0.9 ppm), a triplet for the methylene group adjacent to the carbonyl (around 2.9 ppm), and multiplets for the other methylene groups. A broad singlet for the phenolic hydroxyl proton would also be expected.

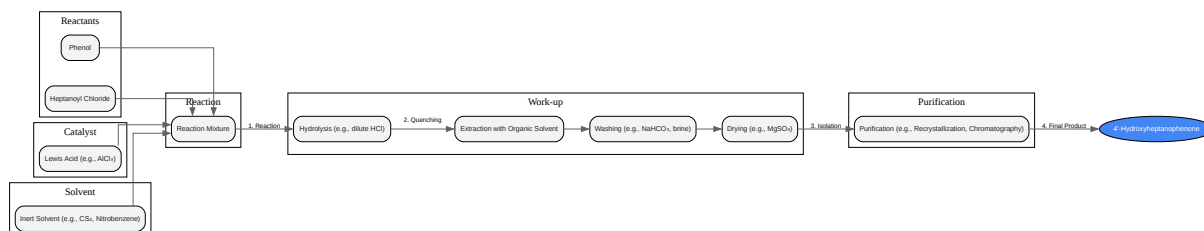
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad,  $\sim 3300\text{ cm}^{-1}$ ), carbonyl group (C=O stretch,  $\sim 1670\text{ cm}^{-1}$ ), aromatic C-H stretching ( $\sim 3030\text{ cm}^{-1}$ ), and C-C stretching in the aromatic ring ( $\sim 1600$  and  $\sim 1500\text{ cm}^{-1}$ ).

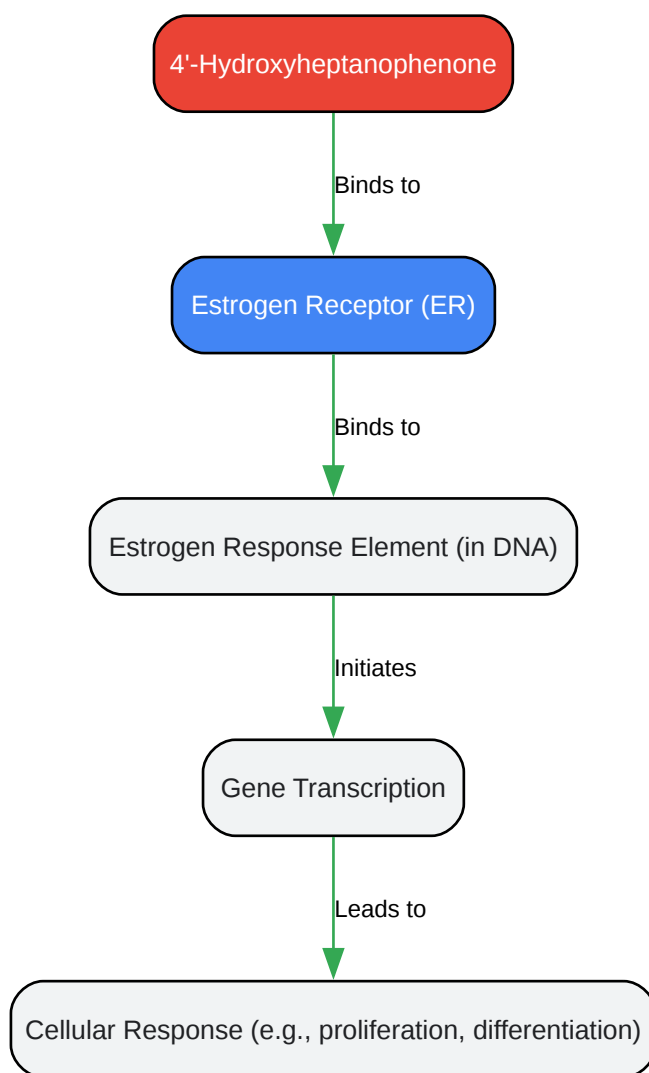
## Experimental Protocols

While a detailed, step-by-step synthesis protocol for **4'-Hydroxyheptanophenone** is not widely published, a standard method for its preparation would involve the Friedel-Crafts acylation of phenol with heptanoyl chloride.

### General Procedure for Friedel-Crafts Acylation

This reaction is a classic method for the synthesis of aryl ketones. The general steps are outlined below.





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## References

- 1. 4'-Hydroxyheptanophenone | C<sub>13</sub>H<sub>18</sub>O<sub>2</sub> | CID 578426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]

- 3. PubChemLite - 4'-hydroxyheptanophenone (C13H18O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Hydroxyheptanophenone(14392-72-4) 13C NMR [m.chemicalbook.com]
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